1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone
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Overview
Description
1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone is a chemical compound with the molecular formula C10H20N2O2 It is a piperidine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, often involve large-scale cyclization reactions. These methods are designed to be cost-effective and efficient, utilizing readily available starting materials and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can produce alcohols or amines, and substitution can result in various substituted piperidine derivatives .
Scientific Research Applications
1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperazine: A similar compound with two nitrogen atoms in the ring.
Morpholine: A compound with both nitrogen and oxygen in the ring structure.
Uniqueness
1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike piperidine and piperazine, this compound has a hydroxyethylamino group, which can enhance its solubility and reactivity. Additionally, its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[2-[(2-hydroxyethylamino)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(14)12-6-3-2-4-10(12)8-11-5-7-13/h10-11,13H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRYWJDATIMWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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